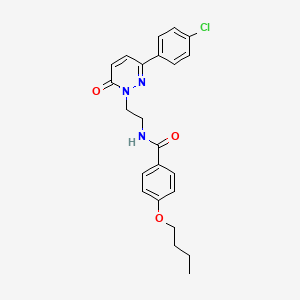

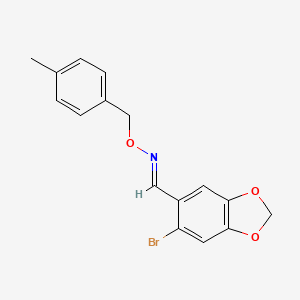

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-1,3-benzodioxole-5-carboxaldehyde is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is also known as 6-Bromopiperonal .

Synthesis Analysis

This compound can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .Molecular Structure Analysis

The molecular structure of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde consists of a benzodioxole ring substituted with a bromine atom at the 6th position and a carboxaldehyde group at the 5th position .Chemical Reactions Analysis

6-Bromo-1,3-benzodioxole-5-carboxaldehyde may be used to synthesize 2H-indazoles and 2-allyl-N-[(6-bromobenzo[d][1,3]dioxol-5-yl)methyl]aniline .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 128-132 °C . It has a linear formula of C6H2BrCHOCH2O2 .科学的研究の応用

Synthesis and Oxidizing Reagents

A novel approach in synthetic chemistry involves the use of benziodazole oxides for the selective oxidation of primary alcohols to aldehydes and sulfides to sulfoxides. This method highlights the potential application of similar compounds as selective oxidizing agents, offering an alternative to traditional reagents like Dess–Martin periodinane (Zhdankin et al., 2000).

Antioxidant Activity

Research on bromophenols from red algae revealed potent antioxidant effects in cellular assays. These findings suggest that compounds with bromine substitutions, akin to 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime, could exhibit significant antioxidant properties beneficial in various biochemical applications (Olsen et al., 2013).

Protective Groups in Organic Synthesis

A study introduced new alcohol protecting groups, including o-bromobenzyl derivatives, demonstrating their utility in synthetic chemistry by facilitating the direct production of aldehydes or ketones through a reductive process. This application is relevant for compounds like 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime in streamlining synthesis protocols (Curran & Yu, 1992).

Selective Oxidation

Sodium metaperiodate-mediated oxidation offers a pathway to transform methylarenes and benzylic bromides into aromatic carboxylic acids and aldehydes. This method underscores the versatility of brominated compounds in selective oxidation reactions, potentially extending to 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime (Shaikh et al., 2006).

Environmental Applications

The study of halogenated aromatic aldehydes by anaerobic bacteria has shown the transformation of these compounds into carboxylic acids and hydroxymethyl derivatives. This research indicates the potential of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime in environmental remediation, especially in the biodegradation of persistent organic pollutants (Neilson et al., 1988).

Safety and Hazards

特性

IUPAC Name |

(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-11-2-4-12(5-3-11)9-21-18-8-13-6-15-16(7-14(13)17)20-10-19-15/h2-8H,9-10H2,1H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLZTJBXWRUNKR-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=CC3=C(C=C2Br)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=CC3=C(C=C2Br)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzyl)oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrazolo[3,4-b]pyridine-3-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B2895126.png)

![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)

![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)

![2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2895137.png)

![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)

![3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2895140.png)

![[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B2895144.png)